Stercurensin

Description

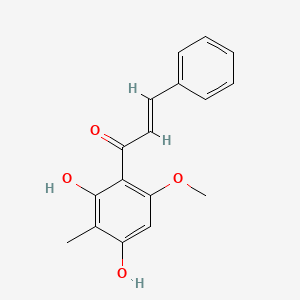

Structure

3D Structure

Properties

CAS No. |

94388-75-7 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-11-14(19)10-15(21-2)16(17(11)20)13(18)9-8-12-6-4-3-5-7-12/h3-10,19-20H,1-2H3/b9-8+ |

InChI Key |

JUZVHLGKYJTCKP-CMDGGOBGSA-N |

SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

210-211°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Biodiversity Screening

Biodiversity screening has revealed the presence of stercurensin in a variety of plant species, indicating its distribution in nature.

Isolation from Syzygium samarangense

This compound has been isolated from Syzygium samarangense, commonly known as wax apple or wax jambu, a plant belonging to the Myrtaceae family. academicjournals.orgresearchgate.netsmujo.id It has been found in different parts of the plant, including the leaves and stem bark. ugm.ac.idnih.govtjnpr.org Research has identified this compound as one of the chalcone (B49325) derivatives present in S. samarangense. ugm.ac.id

Identification in Sterculia urens

Sterculia urens, also known as the Indian tragacanth tree, is another plant source from which this compound has been identified. usp.brresearchgate.netsciencegate.appimsc.res.in Studies on the leaves of Sterculia urens have reported the isolation and characterization of this compound as one of the phenolic compounds present. researchgate.netsciencegate.appresearchgate.net

Presence in Cleistocalyx operculatus and Comptonia peregrina

This compound's natural occurrence extends to Cleistocalyx operculatus tjnpr.orgguidetopharmacology.org and Comptonia peregrina. tjnpr.orgusp.brmetabolomics.jpresearchgate.net It has been isolated from the buds of Cleistocalyx operculatus. In Comptonia peregrina, also known as sweetfern, this compound has been identified as a flavonoid constituent. metabolomics.jpresearchgate.net

Here is a table summarizing the plant sources where this compound has been identified:

| Plant Species | Botanical Family | Plant Part(s) Reported |

| Syzygium samarangense | Myrtaceae | Leaves, Stem Bark |

| Sterculia urens | Malvaceae | Leaves |

| Cleistocalyx operculatus | Myrtaceae | Buds |

| Comptonia peregrina | Myricaceae | Leaves |

Extraction and Fractionation Techniques

The isolation of this compound from plant matrices involves specific extraction and fractionation techniques aimed at separating and purifying the compound.

Methanol (B129727) and Dichloromethane (B109758) Extractions

Methanol and dichloromethane are commonly used solvents in the initial extraction phases to obtain crude extracts rich in compounds like this compound. For instance, studies on Syzygium samarangense have utilized methanol extraction of plant material, followed by partitioning with dichloromethane to obtain a dichloromethane fraction where this compound is found. tjnpr.orgugm.ac.idtjnpr.orgugm.ac.id Similarly, methanol extracts of Sterculia urens leaves have been shown to contain this compound. researchgate.netsciencegate.app Dichloromethane has also been used directly for maceration of plant material like the stem bark of S. samarangense. ugm.ac.id

Column Chromatography and Partitioning

Following initial extraction, column chromatography and partitioning techniques are employed for further purification of this compound. Partitioning of crude extracts between different solvents, such as water and hexane (B92381) or methanol and dichloromethane, helps to separate compounds based on their polarity. tjnpr.orgtandfonline.comijrps.com Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is then used with gradient elution systems involving solvents like hexane, dichloromethane, and methanol to isolate this compound from the complex mixtures present in the plant extracts. tandfonline.com

Here is a table illustrating typical extraction and fractionation steps:

| Step | Technique | Solvents Used | Purpose |

| Initial Extraction | Maceration/Soxhlet Extraction | Methanol, Dichloromethane, Hexane | Obtain crude plant extract |

| Partitioning | Liquid-liquid partitioning | Methanol/Dichloromethane, Water/Hexane | Separate compounds based on polarity |

| Fractionation | Column Chromatography | Hexane, Dichloromethane, Methanol | Purify this compound from mixtures |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Plant Metabolism

The biosynthesis of stercurensin is an enzyme-catalyzed process that occurs in the cytoplasm of plant cells. It involves the sequential action of specific enzymes to construct the characteristic chalcone (B49325) backbone from simpler precursor molecules.

Chalcones, including this compound, are key intermediates in the biosynthesis of all flavonoids. taylorandfrancis.comresearchgate.netnih.gov They represent the first committed step in this pathway, and their formation is a critical regulatory point. wikipedia.orgnih.gov Once synthesized, chalcones can be further modified by a variety of enzymes to produce the vast array of flavonoid structures found in nature, such as flavanones, flavones, flavonols, and anthocyanins. nih.govfrontiersin.org Therefore, this compound serves as a foundational molecule for the synthesis of more complex flavonoids within the plant.

The central enzyme responsible for the synthesis of the chalcone backbone is Chalcone Synthase (CHS). wikipedia.orgnih.gov This ubiquitous plant enzyme belongs to the type III polyketide synthase (PKS) family. wikipedia.org CHS catalyzes the stepwise condensation of precursor molecules to form the C6-C3-C6 skeleton characteristic of chalcones. researchgate.net The activity of CHS is a critical control point in the flavonoid pathway, and its expression is often induced by various developmental and environmental cues, such as light, UV radiation, and pathogen attack. nih.gov

The catalytic process of CHS involves a series of decarboxylation and condensation reactions within its active site. charlotte.edunih.gov While the general mechanism of CHS is well-understood for the production of naringenin chalcone, the direct synthesis of this compound follows the same fundamental enzymatic steps, utilizing specific precursors to build its unique structure.

The biosynthesis of the this compound molecule begins with two primary precursors: one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. frontiersin.orgcharlotte.edunih.govresearchgate.net

p-Coumaroyl-CoA: This molecule is derived from the amino acid phenylalanine via the general phenylpropanoid pathway. nih.gov It provides the B-ring and the three-carbon bridge of the chalcone structure.

Malonyl-CoA: This precursor is derived from acetyl-CoA through the action of acetyl-CoA carboxylase. nih.gov The three molecules of malonyl-CoA contribute the atoms that form the A-ring of the this compound molecule. researchgate.net

The enzymatic reaction catalyzed by CHS involves the sequential addition of three acetate units from malonyl-CoA to the starter molecule, p-coumaroyl-CoA, followed by a cyclization and aromatization reaction to yield the final chalcone structure. charlotte.edu

| Precursor Molecule | Origin Pathway | Contribution to this compound Structure |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | B-ring and the C3 bridge |

| Malonyl-CoA | Acetyl-CoA Carboxylation | A-ring |

Ecological and Plant Physiological Roles

As a secondary metabolite, this compound is not directly involved in the primary metabolic processes of growth and development but plays crucial roles in the interaction of the plant with its environment and in its own physiological regulation. hmdb.ca

Secondary metabolites, including flavonoids like this compound, are known to act as signaling molecules in various plant processes. hmdb.ca These molecules can mediate communication within the plant and between the plant and other organisms. For instance, flavonoids are involved in signaling between legumes and nitrogen-fixing rhizobia bacteria, a crucial symbiotic relationship. While specific studies on this compound's role as a signaling molecule are not extensively documented, its classification as a flavonoid suggests it may participate in such communication pathways. Plants release a variety of chemical compounds into the soil, known as root exudates, which can act as signals to shape the microbial communities in the rhizosphere. lbl.govnih.gov These interactions can be beneficial, promoting the growth of symbiotic organisms, or defensive, inhibiting the growth of pathogens.

Phytotoxicity refers to the toxic effect of a compound on plant growth. Certain secondary metabolites can exhibit phytotoxic properties, a phenomenon known as allelopathy, where one plant releases chemicals that inhibit the growth of neighboring plants. This is a form of plant-plant competition. While there is a lack of specific research demonstrating the phytotoxicity of this compound, chalcones and other flavonoids have been implicated in allelopathic interactions. These compounds can be released into the environment and affect the germination and growth of other plant species. The potential for this compound to have phytotoxic effects would depend on its concentration in plant tissues and its stability and activity in the soil environment.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are crucial for confirming the proposed structure of Stercurensin.

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides invaluable information about the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule usp.brfapesp.brusp.brresearchgate.net. Analysis of the ¹H NMR spectrum reveals the different types of protons present and their chemical environments, as well as their coupling interactions, which helps in assigning protons to specific carbons and determining adjacent protons usp.brtandfonline.com. For this compound, ¹H NMR data supports its chalcone (B49325) structure, including signals characteristic of aromatic protons, hydroxyl groups, a methoxy (B1213986) group, a methyl group, and the protons of the α,β-unsaturated ketone system usp.brtandfonline.com. The coupling constant of the vinylic protons typically indicates the trans configuration of the double bond usp.br. While early studies noted the absence of ¹³C NMR data, later research has utilized 1D and 2D NMR, including HSQC, HMBC, and NOESY experiments, for comprehensive structural confirmation and assignment of carbon signals usp.brusp.br. These 2D techniques are particularly useful for establishing correlations between protons and carbons (HSQC) and identifying long-range couplings (HMBC), which are essential for piecing together the molecular skeleton and confirming the positions of substituents usp.br.

High-Resolution Mass Spectrometry is employed to determine the exact mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the precise determination of the elemental composition of this compound usp.brtandfonline.com. HRMS data for this compound confirms its molecular formula of C₁₇H₁₆O₄ by providing an accurate molecular weight that matches the calculated mass for this formula usp.brtandfonline.comtjnpr.org. Analysis of fragmentation patterns in the mass spectrum can also provide clues about the substructures present within the molecule tandfonline.com. Predicted collision cross section values for various adducts of this compound are also available, which can be useful for identification in complex mixtures analyzed by ion mobility-mass spectrometry uni.lu. LC-HRMS has been successfully applied for the identification of this compound in plant extracts usp.brwhiterose.ac.uk.

Chromatographic Analysis for Purity and Identification

Chromatographic techniques are indispensable for the isolation, purification, and identification of this compound from natural sources, as well as for assessing its purity.

Molecular Mechanisms of Action

Anti-inflammatory Signal Transduction Modulation

Stercurensin's anti-inflammatory activity is closely linked to its ability to interfere with critical signaling cascades involved in the inflammatory response. nih.gov

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of nuclear factor-κB (NF-κB) activation. nih.gov NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. oncotarget.com Research has shown that this compound can negatively regulate NF-κB-dependent pro-inflammatory mediators and cytokines. nih.gov The inhibitory effect on NF-κB activation has been demonstrated through various experimental techniques, including dual-luciferase reporter assays, electrophoretic mobility shift assays, immunoblotting, immunofluorescence, and immunoprecipitation. nih.gov

This compound modulates NF-κB-dependent inflammatory pathways, in part, through the attenuation of the transforming growth factor-β-activated kinase 1 (TAK1)/TAK1-binding protein 1 (TAB1) complex formation. nih.gov The TAK1-TAB1 complex is an upstream component of the NF-κB signaling pathway, and its formation is essential for the activation of downstream kinases that lead to NF-κB activation. By disrupting this complex formation, this compound effectively blocks the signaling cascade that culminates in the inflammatory response. nih.gov

This compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are critical for the production of key inflammatory mediators. mdpi.comsciepub.com Inhibition of iNOS expression leads to a decrease in nitric oxide (NO) production, while the reduction in COX-2 expression results in decreased prostaglandin (B15479496) E2 (PGE2) production. nih.gov Both NO and PGE2 are significant contributors to the inflammatory process. oncotarget.commdpi.com Pretreatment with this compound has been observed to reduce LPS-induced iNOS and COX-2 expression, consequently inhibiting the production of NO and PGE2. nih.gov

The effects of this compound on the expression of iNOS and COX-2 and the production of NO and PGE2 can be summarized as follows:

| Inflammatory Mediator | Effect of this compound Treatment |

| iNOS Expression | Reduced nih.gov |

| COX-2 Expression | Reduced nih.gov |

| Nitric Oxide (NO) | Inhibited Production nih.gov |

| Prostaglandin E2 (PGE2) | Inhibited Production nih.gov |

The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, inhibitor of κB (I-κB). oncotarget.com This degradation allows NF-κB to translocate to the nucleus and initiate gene transcription. oncotarget.com this compound has been shown to exert an inhibitory effect on NF-κB activation, which is demonstrated by the recovery of LPS-induced I-κB degradation. nih.gov This suggests that this compound helps to maintain I-κB levels, thereby preventing the release and nuclear translocation of NF-κB. nih.gov This effect is linked to this compound's ability to block the TAK1/I-κB kinase signaling pathway. nih.gov

Antiviral Mechanisms

Information regarding the antiviral mechanisms of this compound, specifically its effects on Neuraminidase inhibition in Influenza Viruses (H1N1, H9N2), was not found in the consulted search results.

Noncompetitive Inhibitory Kinetics

Studies have indicated that this compound can act as a noncompetitive inhibitor of certain enzymes. Research on extracts containing this compound demonstrated noncompetitive inhibition against α-amylase and α-glucosidase. researchgate.net Additionally, this compound has been reported to behave as a noncompetitive inhibitor against influenza H1N1 neuraminidase. ebi.ac.uk Noncompetitive inhibition typically involves the inhibitor binding to an allosteric site on the enzyme, distinct from the substrate binding site. youtube.commedicoapps.orgnih.gov This binding can occur regardless of whether the substrate is bound, leading to a decrease in the maximum reaction rate (Vmax) while the enzyme's affinity for the substrate (Km) remains unchanged. youtube.comnih.gov

Antifungal Mechanisms

This compound has demonstrated antifungal properties against specific fungal species.

Inhibition of Fungal Growth (Cladosporium cucumerinum)

This compound has shown a notable inhibitory effect on the growth of Cladosporium cucumerinum. This plant pathogenic fungus is known to affect cucumbers. scielo.brresearchgate.netdokumen.pub Studies isolating this compound from natural sources, such as the leaves of Myrica serrata, have highlighted its strong activity against this fungus. scielo.brresearchgate.net

Activity Against Pathogenic Fungi (Candida albicans)

Investigations into the antifungal activity of extracts containing this compound have also included the pathogenic yeast Candida albicans. A fraction isolated from the stem bark of Syzygium samarangense, which contained this compound among other flavonoids, exhibited antifungal activity against C. albicans. ugm.ac.idugm.ac.idsemanticscholar.org This activity was described as moderate at a concentration of 2.5% and weak at lower concentrations (2.0%, 1.5%, 1.0%, and 0.5%). ugm.ac.idugm.ac.idsemanticscholar.orgresearchgate.net

Cellular Response Modulation (in vitro studies)

In vitro studies have begun to explore how this compound influences cellular responses, particularly in macrophage cell lines.

Effects on Cell Viability in Macrophage Cell Lines (RAW 264.7)

Research utilizing RAW 264.7 macrophage cell models to investigate the effects of this compound has included the examination of cell viability using assays such as the MTT assay. researchgate.net While specific detailed data on this compound's direct impact on the viability of RAW 264.7 cells at various concentrations was not extensively detailed in the available snippets, the inclusion of cell viability testing indicates it is a standard component of such in vitro studies to assess potential cytotoxicity before evaluating other cellular effects. e-compa.orgmbl.or.krjrespharm.comnih.gov

Induction of Apoptosis and Cell Cycle Modulation (General Chalcone (B49325) Mechanisms, Indirect Relevance)

As a chalcone, this compound's potential to modulate cellular processes like apoptosis and the cell cycle can be indirectly inferred from the known activities of chalcones in general. Chalcones are a class of compounds that have been shown to induce apoptosis and modulate the cell cycle in various cell lines, particularly in the context of antitumor research. scielo.brscispace.comacademicjournals.orgnih.govnih.govresearchgate.net General mechanisms by which chalcones can influence these processes include the induction of mitochondrial pathways, downregulation of anti-apoptotic proteins, activation of death receptor pathways, and the generation of reactive oxygen species (ROS). scielo.bracademicjournals.orgnih.gov Chalcones can also affect cell cycle progression by interfering with tubulin assembly or modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). academicjournals.orgnih.gov While these mechanisms are well-documented for various chalcones, their direct and specific application to this compound requires further dedicated investigation. scispace.comacademicjournals.orgnih.govresearchgate.net

Modulation of Specific Protein Targets (e.g., p53 pathway, proteasomal activity, AR, ER, aromatase - related chalcone research)

Chalcones, as a class of compounds that includes this compound, have demonstrated the ability to interact with and modulate the activity of several key protein targets involved in cellular processes critical to cancer development and progression. These targets include the p53 pathway, the proteasome, and hormone receptors such as the Androgen Receptor (AR) and Estrogen Receptor (ER), as well as enzymes like aromatase.

p53 Pathway Modulation: The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Dysregulation of the p53 pathway is common in many cancers. Chalcones have been investigated for their potential to reactivate or modulate the p53 pathway. Some chalcones have shown the ability to increase the expression of p53, particularly in cancer cells with wild-type p53. Other studies suggest that certain chalcones might influence the interaction between p53 and its negative regulator, MDM2, potentially preventing p53 degradation. For instance, a bischalcone derivative, AM114, was found to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to p53 accumulation, although this was not directly linked to MDM2 disruption. Another chalcone, trans-4-Iodo, 4′-boranyl-chalcone (TIBC), was suggested to inhibit the interaction of MDM2/p53. Research indicates that the antitumor activity of some chalcones may involve the induction of p53 and p21 proteins and the activation of the mitochondrial apoptosis pathway, associated with MDM2 inhibition.

Proteasomal Activity: The ubiquitin-proteasome system (UPS) is vital for protein degradation and plays a significant role in regulating cancer cell growth. Inhibitors of the proteasome, such as bortezomib, are used in clinical settings. Chalcones have been shown to affect proteasomal activity through various mechanisms. Some chalcones can directly target the catalytic 20S subunit of the proteasome. Additionally, chalcone derivatives can modulate proteasomal activity by inhibiting deubiquitinating enzymes, which leads to the accumulation of polyubiquitinated proteins, including p53, and subsequently promotes tumor suppressor upregulation and oncogene suppression. This presents an alternative strategy for targeting proteasomal activity without directly inhibiting the proteasomal subunits.

Androgen Receptor (AR) and Estrogen Receptor (ER) Modulation: Hormone receptors like AR and ER are significant targets in the treatment of hormone-sensitive cancers, such as prostate and breast cancer. Chalcones have been explored for their ability to modulate the activity of these receptors. Some chalcones have been identified as having antiandrogenic properties. For example, certain chalcones with an o-methoxy group on the A ring have been shown to inhibit AR nuclear translocation and AR-mediated gene expression by increasing the formation of the AR-Hsp90 complex in the cytoplasm. In the context of estrogen signaling, chalcones have been investigated for their effects on the Estrogen Receptor. Studies have shown that certain chalcones can block the binding of estradiol (B170435) to estrogen binding sites, leading to downstream effects and inhibition of cell proliferation. Some chalcones function as selective estrogen receptor modulators (SERMs), exhibiting both estrogenic and anti-estrogenic effects depending on the context.

Aromatase Inhibition: Aromatase is an enzyme responsible for converting androgens into estrogens and is a key target in the treatment of estrogen receptor-positive breast cancer. Chalcones have demonstrated the ability to inhibit aromatase activity. Naturally occurring chalcones like butein (B1668091) and isoliquiritigenin (B1662430) have shown inhibitory effects on aromatase in breast cancer models. Studies have determined the inhibitory constant (Kᵢ) values for these chalcones against aromatase.

While this compound itself is a chalcone and its activity is often discussed within the broader context of chalcone research, specific detailed research findings solely focused on this compound's direct modulation of p53, proteasomal activity, AR, ER, or aromatase are less extensively documented compared to some other chalcones in the provided search results. However, its classification as a 2'-hydroxychalcone (B22705) places it within the structural class known to exhibit these modulating effects. One study mentions this compound in the context of chalcones that could inhibit NF-κB activation by preventing the formation of the TAK1/TAB1 complex, a pathway linked to inflammation and potentially interacting with other cellular stress responses. Another source lists this compound as having shown cytotoxic activity against the SW-480 human colon cancer cell line.

Based on the available information, while this compound is recognized as a bioactive chalcone with cytotoxic effects on certain cancer cells, detailed data specifically on its direct binding or modulation of p53, proteasome subunits, AR, ER, or aromatase was not prominently featured in the search results. The mechanisms discussed for chalcones in general provide a framework within which the activity of this compound is likely to fall, warranting further specific investigation.

Table 1: Examples of Chalcone Modulation of Protein Targets (Based on Related Research)

| Compound Name | Target Protein/Pathway | Observed Effect | Relevant Research Context |

| Various Chalcones | p53 Pathway | Increase p53 expression, Inhibit MDM2-p53 interaction | Cancer cells with wild-type p53 |

| AM114 (Bischalcone) | 20S Proteasome | Inhibits chymotrypsin-like activity, leads to p53 accumulation | HCT116 p53+/+ cells |

| Certain Chalcones | Deubiquitinating Enzymes | Inhibition, leads to accumulation of polyubiquitinated proteins and p53 stabilization | General mechanism for proteasome modulation |

| Chalcones with o-methoxy group on A ring | AR | Inhibits nuclear translocation, inhibits AR-mediated gene expression | Increased AR-Hsp90 complex formation |

| Certain Chalcones | ER | Blocks estradiol binding, inhibits cell proliferation | Estrogen binding sites |

| Butein | Aromatase | Inhibition | Breast cancer models |

| Isoliquiritigenin | Aromatase | Inhibition | Breast cancer models |

| This compound | NF-κB Pathway | Inhibits activation by preventing TAK1/TAB1 complex formation | Anti-inflammatory context |

Note: This table summarizes findings from research on chalcones, including mentions of this compound where available, related to the specified protein targets.

Table 2: Inhibitory Activity of Selected Chalcones on Aromatase

| Compound Name | Kᵢ Value (µM) |

| Butein | 0.32 |

| Isoliquiritigenin | 3 |

Note: Data extracted from research on chalcones and aromatase inhibition.

Biological Activities in Preclinical and Cell Based Models

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of stercurensin has been investigated in cellular models, particularly in macrophages stimulated with pro-inflammatory agents.

Studies in Lipopolysaccharide (LPS)-Stimulated Macrophages

Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated the anti-inflammatory effects of this compound nih.gov. Pretreatment with this compound was shown to reduce the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. This reduction in enzyme expression consequently led to the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production, respectively nih.gov. Furthermore, this compound exhibited an inhibitory effect on nuclear factor-κB (NF-κB) activation nih.gov. This inhibition was linked to the recovery of LPS-induced degradation of the inhibitor of κB (I-κB) after blocking the transforming growth factor-β-activated kinase 1 (TAK1)/I-κB kinase signaling pathway nih.gov. In mouse models, this compound was observed to negatively regulate NF-κB-dependent pro-inflammatory mediators and cytokines nih.gov. These findings suggest that this compound modulates NF-κB-dependent inflammatory pathways, at least in part, through the attenuation of TAK1-TAB1 complex formation nih.gov.

Analysis of Cytokine and Gene Expression (TNF-α, IL-6, IL-1β)

Analysis of cytokine and gene expression in LPS-stimulated macrophages and in vivo models has revealed that this compound can modulate the production of key pro-inflammatory cytokines. In serum samples from mice, this compound was found to assess the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β nih.gov. Similarly, studies in LPS-stimulated RAW264.7 cells have shown that compounds including this compound can reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-6 researchgate.net.

Antiviral Activity Assessments

Investigations into the antiviral activity of this compound have focused on its effects against influenza viruses, specifically targeting the neuraminidase enzyme.

Neuraminidase Inhibition Assays (e.g., using 293T cells)

This compound has demonstrated inhibitory effects on the viral neuraminidases from influenza viral strains, including H1N1 and H9N2 ebi.ac.ukajol.info. Studies using 293T cells expressing neuraminidases from novel influenza H1N1 (wild type) and oseltamivir-resistant novel H1N1 (H274Y mutant) showed that this compound exhibited inhibitory activity ebi.ac.uk. This compound (referred to as compound 4 in one study) showed IC₅₀ values of 8.15 ± 1.05 μM against the neuraminidase from novel influenza H1N1 (WT) and 3.31 ± 1.34 μM against the oseltamivir-resistant novel H1N1 (H274Y mutant) ebi.ac.uk. Kinetic studies indicated that this compound behaved as a noncompetitive inhibitor ebi.ac.uk. These results suggest that this compound has the potential to be developed as a neuraminidase inhibitor for novel influenza H1N1 ebi.ac.uk.

Table 1: Neuraminidase Inhibitory Activity of this compound

| Viral Strain | Cell Line | IC₅₀ (μM) | Inhibition Type |

| Novel Influenza H1N1 (WT) | 293T | 8.15 ± 1.05 | Noncompetitive |

| Oseltamivir-Resistant H1N1 (H274Y) | 293T | 3.31 ± 1.34 | Noncompetitive |

Antifungal Activity Assays

The antifungal properties of this compound have been evaluated, particularly against Candida albicans.

Disk Diffusion Method against C. albicans

Antifungal testing of a fraction from the dichloromethane (B109758) extract of Syzygium samarangense stem bark, which was found to contain this compound along with other flavonoids (pinocembrin, uvangoletin, and aurentiacin), was carried out using the disk diffusion method against C. albicans ugm.ac.idugm.ac.id. The results indicated that this fraction possessed antifungal activity against C. albicans ugm.ac.idugm.ac.id. The activity was assessed at various concentrations of the fraction: 2.5%, 2.0%, 1.5%, 1.0%, and 0.5% ugm.ac.id. At a concentration of 2.5%, the fraction showed moderate antifungal activity, while at concentrations of 2.0%, 1.5%, 1.0%, and 0.5%, it exhibited weak activity ugm.ac.id.

Table 2: Antifungal Activity of a this compound-Containing Fraction against C. albicans (Disk Diffusion Method)

| Fraction Concentration (%) | Antifungal Activity |

| 2.5 | Moderate |

| 2.0 | Weak |

| 1.5 | Weak |

| 1.0 | Weak |

| 0.5 | Weak |

Inhibition of Plant Pathogenic Fungi

This compound has demonstrated inhibitory effects against certain plant pathogenic fungi. Along with another natural chalcone (B49325), 2',4'-dihydroxy-3',5'-dimethyl-6'methoxychalcone, this compound isolated from the leaves of Myrica serrata showed a strong inhibitory effect on the growth of Cladosporium cucumerinum, a fungus that typically affects cucumber. scielo.br

Furthermore, this compound has been identified as one of the flavonoid compounds present in a dichloromethane extract from the stem bark of Syzygium samarangense that exhibited antifungal activity against Candida albicans. semanticscholar.orgugm.ac.idugm.ac.id While the extract showed moderate activity at a concentration of 2.5%, the activity was weak at lower concentrations (2.0%, 1.5%, 1.0%, and 0.5%). ugm.ac.idugm.ac.id The antifungal activity of plant extracts is often attributed to the presence of secondary metabolites like flavonoids. ugm.ac.id

Cytotoxicity and Antiproliferative Activity (Specificity for this compound)

This compound has been investigated for its cytotoxic and antiproliferative potential in various cell models.

Evaluation in RAW 264 cells (lack of significant effect)

Research evaluating the anti-inflammatory effects of this compound utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net These studies focused on the compound's ability to modulate inflammatory pathways, such as the NF-κB pathway, by affecting targets like iNOS and COX-2 expression and the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2. nih.govsciepub.comdntb.gov.ua While these studies demonstrate biological activity in RAW 264.7 cells related to inflammation, they indicate a focus on anti-inflammatory mechanisms rather than significant inherent cytotoxicity at the tested concentrations. nih.govresearchgate.net One study specifically mentioned investigating cytotoxicity on RAW 264 cells using a CCK-8 assay, but the focus was on cell viability in the context of anti-inflammatory evaluation rather than reporting significant cytotoxic effects. researchgate.netresearchgate.net

Context within Bioactive Plant Extracts (Syzygium samarangense)

This compound is a component found in Syzygium samarangense extracts that have demonstrated various biological activities, including cytotoxicity. semanticscholar.orgijrps.comresearchgate.netnih.govtandfonline.com Bioassay-guided fractionation of methanolic extracts from the pulp and seeds of Syzygium samarangense fruits led to the identification of this compound, among other chalcones, exhibiting cytotoxic activity against the SW-480 human colon cancer cell line. nih.govdaneshyari.com

In a study evaluating cytotoxic C-methylated chalcones from Syzygium samarangense, this compound (referred to as compound 2) showed significant differential cytotoxicity against the MCF-7 human mammary adenocarcinoma cell line with a low IC₅₀ value. tandfonline.com It also exhibited cytotoxicity against the SKBR-3 cell line. tandfonline.com This study suggested that the cytotoxic mechanism of this compound might involve DNA damage, particularly in cells deficient in DNA repair pathways. tandfonline.comtandfonline.com

Here is a summary of some research findings regarding this compound's activity:

| Biological Activity | Model System | Key Findings | Source(s) |

| Inhibition of Plant Fungi | Cladosporium cucumerinum | Strong inhibitory effect on growth. | scielo.br |

| Antifungal Activity | Candida albicans (in extract) | Contributes to moderate antifungal activity of S. samarangense stem bark extract at higher concentrations. | semanticscholar.orgugm.ac.idugm.ac.id |

| Anti-inflammatory (RAW 264.7) | LPS-stimulated RAW 264.7 cells | Inhibited iNOS and COX-2 expression, reduced NO and PGE₂ production, modulated NF-κB pathway. | nih.govresearchgate.netsciepub.comdntb.gov.ua |

| Cytotoxicity (SW-480 cells) | SW-480 human colon cancer cells | Displayed cytotoxic activity (IC₅₀ = 35 µM). | nih.govdaneshyari.com |

| Cytotoxicity (MCF-7 and SKBR-3) | MCF-7 and SKBR-3 breast cancer cells | Showed significant differential cytotoxicity against MCF-7 cells; also cytotoxic against SKBR-3 cells. | tandfonline.com |

Synthetic Approaches and Structure Activity Relationship Sar Studies of Chalcones Including Stercurensin Analogues

General Synthetic Strategies for Chalcones

Chalcones are typically synthesized by the condensation of aromatic aldehydes with aryl ketones acs.orgnih.gov. Various reaction procedures and strategies can be employed acs.org.

Claisen–Schmidt Condensation

The Claisen–Schmidt condensation is a widely used method for synthesizing chalcones and their derivatives acs.orgwisdomlib.orgscispace.com. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone wisdomlib.orgderpharmachemica.comresearchgate.net. It is considered a traditional method for preparing chalcones, often carried out using aqueous sodium or potassium hydroxide (B78521) wisdomlib.orgtaylorandfrancis.com. The reaction of acetophenone (B1666503) with benzaldehyde (B42025) in the presence of a base like NaOH is a common example scispace.comjetir.org. This method allows for the formation of various chalcones from compounds such as acetophenone and benzaldehyde derivatives wisdomlib.org. While effective, classical Claisen-Schmidt reactions can sometimes have disadvantages such as long reaction times and the formation of complex mixtures taylorandfrancis.com.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly technique for the synthesis of chalcones, offering several advantages over conventional heating methods rasayanjournal.co.inmdpi.comscholarsresearchlibrary.com. This method can significantly reduce reaction times from hours to minutes mdpi.comscholarsresearchlibrary.comfrontiersin.orgglobalresearchonline.net. Microwave irradiation provides rapid and uniform heating, leading to higher conversion rates and yields, and often cleaner products with easier purification scholarsresearchlibrary.comfrontiersin.orgglobalresearchonline.net. Reactions can also be conducted under solvent-free conditions, contributing to green chemistry principles rasayanjournal.co.inscholarsresearchlibrary.com. Studies have shown that microwave methods can result in higher yields compared to conventional methods for chalcone (B49325) synthesis frontiersin.org. For instance, the synthesis of ferrocenyl chalcones showed higher yields (78–92%) and significantly shorter reaction times (1–5 minutes) under microwave irradiation compared to conventional heating (71–87% yield, 10–40 hours) frontiersin.org.

Synthesis of Stercurensin Analogues and Derivatives

This compound is a 2'-hydroxychalcone (B22705) hmdb.ca. The synthesis of chalcone analogues and derivatives, including those related to this compound, often utilizes the general synthetic strategies described above, such as the Claisen-Schmidt condensation nih.gov. The core chalcone structure allows for various structural modifications to obtain a large number of derivatives nih.gov. For example, chalcone derivatives have been synthesized by treating 2-acetyl naphthalene (B1677914) with benzaldehyde and/or substituted benzaldehyde in methanol (B129727) and potassium hydroxide nih.gov. Another approach involves the reaction of benzaldehyde derivatives and acetophenone derivatives via a Claisen–Schmidt reaction nih.gov. The introduction of different substituents on the aromatic rings is a common strategy in synthesizing analogues scielo.br.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of chalcones, including this compound analogues, affect their biological activities nih.govbohrium.comafricanjournalofbiomedicalresearch.com. The pharmacological properties of chalcones are largely attributed to the presence of the α,β-unsaturated carbonyl group and the aromatic rings tandfonline.commdpi.com.

Influence of Substituents on Biological Activities

The nature and position of substituents on both the A and B rings of the chalcone scaffold significantly influence their biological activities scielo.brbohrium.comasianpubs.org. For example, the antiviral activity of some chalcones was found to be activated by hydroxylation at specific positions on the A and B rings, while suppressed or reduced by hydroxylation or methoxylation at other positions scielo.br. In insecticidal activity, electron-withdrawing substituents in ring A and electron-withdrawing or electron-releasing substituents in ring B can enhance effectiveness scielo.br. Studies on antibacterial activity have shown that the presence of a strong electron-withdrawing group (like NO2) in ring A and electron-donating groups in ring B can enhance activity asianpubs.org. The position and number of hydroxyl groups in chalcones have also been shown to affect their antioxidant activities bohrium.com. The introduction of a chlorine atom in the chalcone structure has demonstrated a positive effect on antimicrobial activity against certain bacterial and yeast strains mdpi.com.

Modifications and Resultant Mechanistic Changes

Structural modifications of the chalcone scaffold can lead to changes in their mechanisms of action africanjournalofbiomedicalresearch.comresearchgate.net. Chalcones can interact with various molecular targets and interfere with different signaling pathways researchgate.net. Their ability to act as Michael acceptors due to the α,β-unsaturated carbonyl group allows them to interact with biological molecules and enzymes, influencing cellular mechanisms mdpi.com. For instance, some chalcones exert anticancer effects through mechanisms such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and regulating key signaling pathways like NF-κB, PI3K/Akt, and MAPK africanjournalofbiomedicalresearch.com. This compound itself has been shown to inhibit nuclear factor-kB-dependent inflammatory signals by attenuating TAK1-TAB1 complex formation thermofisher.com. The introduction of specific groups, such as methoxy (B1213986) substituents or heterocyclic moieties, can impact activity by affecting binding to targets like the colchicine (B1669291) binding site in tubulin nih.gov.

Rational Design of this compound-inspired Molecules

Rational design of molecules inspired by natural products like this compound involves using the structural features and known biological activities of the lead compound to design novel analogues with potentially improved properties. This process often utilizes computational tools and medicinal chemistry strategies. mdpi.comjapsonline.commdpi.comnih.gov

Key strategies in the rational design of chalcone-inspired molecules include:

Bioisosterism: Replacing functional groups in this compound with other groups that have similar physical or chemical properties to improve activity, selectivity, or pharmacokinetic profiles. mdpi.com

Molecular Hybridization: Combining the chalcone scaffold of this compound with other pharmacologically active moieties to create hybrid molecules with enhanced or dual activities. mdpi.comtandfonline.comnih.govresearchgate.net For example, chalcone-1,2,3-triazole hybrids have been designed and evaluated for anticancer activity, showing that the combination of these two structures can lead to potent compounds. tandfonline.comnih.gov

Structure-Based Drug Design: Utilizing structural information of target proteins (if known) and computational docking studies to design this compound analogues that fit optimally into the binding site, thereby enhancing affinity and efficacy. japsonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of chalcone analogues with their biological activity. japsonline.comnih.gov These models can predict the activity of new, untested compounds and guide the synthesis of promising candidates. japsonline.comnih.gov

Rational design efforts for chalcone analogues, including those potentially inspired by this compound's scaffold, focus on understanding the role of substituents on the aromatic rings and the α,β-unsaturated carbonyl linker in modulating activity against specific biological targets. mdpi.comnih.govmdpi.com For instance, modifications aimed at altering electronic distribution, lipophilicity, or the ability to form hydrogen bonds can lead to compounds with improved potency or reduced off-target effects. mdpi.comtandfonline.comnih.govjapsonline.com

Detailed research findings in the rational design of chalcone-inspired molecules often involve the synthesis of a series of analogues with systematic variations in substituents, followed by rigorous biological evaluation and SAR analysis. nih.govnih.govsci-hub.se This iterative process helps to identify key structural features responsible for the desired activity and guides further optimization. Computational studies, such as molecular docking and dynamics simulations, provide insights into the likely interactions between the designed molecules and their biological targets at the atomic level. japsonline.commdpi.com

While specific data tables solely on the rational design of this compound-inspired molecules were not prominently found, the principles and strategies applied to chalcone analogues in general are directly relevant. Studies on chalcone hybrids and substituted chalcones demonstrate how rational design, guided by SAR and computational methods, can lead to the discovery of compounds with potent activities against various diseases. mdpi.comtandfonline.comnih.govjapsonline.commdpi.comresearchgate.netnih.gov

Computational and in Silico Methodologies in Stercurensin Research

Molecular Docking Studies

Molecular docking is a widely used computational technique that predicts the preferred orientation, or pose, of a ligand when bound to a protein target. This method helps to understand the binding mechanisms, identify key interactions, and estimate the binding affinity between the molecule and its target. biomoltech.comnih.gov

Ligand-Protein Interaction Analysis (e.g., COX-2, HER-2, LOX enzymes, Neuraminidase)

Molecular docking studies have been employed to investigate the potential inhibitory activity of Stercurensin against specific protein targets. One notable study explored this compound, along with other compounds from Syzygium samarangense extract, for its potential as a cyclooxygenase-2 (COX-2) inhibitor. researchgate.net COX-2 is an enzyme involved in inflammatory pathways and is a significant target for anti-inflammatory drugs. mdpi.comresearchgate.net The docking analysis indicated that this compound was able to interact with the COX-2 enzyme. researchgate.net

While research has explored the interaction of various compounds with targets such as HER-2, LOX enzymes, and Neuraminidase using molecular docking healthdisgroup.usnih.govciteab.comlipidmaps.orgguidetopharmacology.orgguidetoimmunopharmacology.orgarsveterinaria.org.brbiosensis.comsci-hub.senih.govphyschemres.orgresearchgate.net, specific detailed findings regarding this compound's interactions with these particular proteins were not extensively available in the consulted literature.

Binding Energy Calculations

Binding energy calculations, often performed in conjunction with molecular docking, provide a quantitative measure of the strength and stability of the interaction between a ligand and a protein. biomoltech.commdpi.comnih.gov In the molecular docking study investigating this compound as a COX-2 inhibitor, the analysis yielded a negative binding affinity value for this compound's interaction with the enzyme. researchgate.net A more negative binding affinity value generally correlates with a more stable protein-ligand complex. researchgate.net Although a specific numerical value for this compound's binding affinity to COX-2 was reported as negative, indicating interaction, another compound evaluated in the same study, pinocembrin, exhibited a more negative binding affinity compared to the control drug rofecoxib, suggesting a potentially stronger interaction with COX-2 in that context. researchgate.net

Molecular Dynamics (MD) Simulations

Drug-likeness and Pharmacokinetic Prediction (Excluding specific ADMET values, focusing on in silico methods)

In silico methods are widely used in the early stages of drug discovery to predict the drug-likeness and potential pharmacokinetic properties of a compound before costly experimental evaluations. mdpi.comresearchgate.netjpionline.orggsconlinepress.comnih.govresearchgate.net These predictions help in filtering out compounds that are less likely to succeed as oral drug candidates. mdpi.comtaylorandfrancis.comlindushealth.com

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a set of guidelines used to evaluate the likelihood of a compound having good oral bioavailability. taylorandfrancis.comlindushealth.com The rule is based on the observation that most orally active drugs meet certain criteria related to molecular weight, lipophilicity (represented by LogP), and the number of hydrogen bond donors and acceptors. taylorandfrancis.comlindushealth.com A compound is considered to have poor absorption or permeation if it violates more than one of these rules: molecular weight over 500 Daltons, LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. taylorandfrancis.comlindushealth.com A study investigating this compound as a COX-2 inhibitor included a drug-likeness analysis using Lipinski's Rule of Five for this compound and other compounds. researchgate.net

Predictive Modeling of Molecular Properties

Beyond Lipinski's Rule, various in silico tools and predictive models are used to estimate a range of molecular properties relevant to pharmacokinetics. mdpi.comjpionline.orggsconlinepress.comresearchgate.net These methods can predict properties such as solubility, permeability, and other factors influencing absorption, distribution, metabolism, and excretion (ADME). researchgate.netjpionline.org Predictive modeling often utilizes computational algorithms and databases of known compounds to estimate these properties based on the chemical structure of the molecule. jpionline.orgnih.gov The study that assessed this compound's drug-likeness using Lipinski's rule also generally referred to analyzing the compound using this rule researchgate.net, indicating the application of such in silico predictive methods to this compound.

Broader Research Perspectives and Future Directions

Comparative Studies with Other Chalcones and Flavonoids

Comparative studies are crucial for understanding the structure-activity relationships of stercurensin relative to other chalcones and flavonoids. This compound is a C-methylated chalcone (B49325), and its biological activities can be compared to other related compounds like cardamonin (B96198) and 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, which have also been isolated from Syzygium samarangense and shown cytotoxic activity nih.gov. Comparing the cytotoxic activity of this compound (IC50 = 35 μM against SW-480 human colon cancer cells) with structurally similar chalcones and the less active flavanone (B1672756) (S)-pinocembrin (IC50 = 60 μM) suggests that the chalcone structure and specific substitutions, such as methylation, may play a significant role in their biological effects nih.gov. Further research could systematically investigate how different functional groups and their positions on the chalcone scaffold influence specific bioactivities, potentially identifying key structural features responsible for observed effects academicjournals.org. Such studies can leverage the known diverse biological activities of chalcones and flavonoids, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, to benchmark this compound's efficacy and potential mechanisms mdpi.comsphinxsai.comnih.gov.

Integration of Omics Data in Natural Product Research

Integrating omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level. Metabolomics, for instance, can reveal changes in plant metabolic profiles in response to various factors, including stress or genetic modifications, and help identify pathways involved in this compound production usp.brwhiterose.ac.ukdokumen.pub. Combining metabolomics with transcriptomics and genomics can elucidate the genes and enzymes involved in the biosynthesis of this compound and related compounds whiterose.ac.ukdokumen.pub. This integrated approach can also be applied to study the biological effects of this compound on target organisms or cells, providing insights into its mechanism of action and identifying potential biomarkers of response . While omics studies have been beneficial in understanding plant defense responses and secondary metabolite production, integrating multiple omics datasets for a comprehensive view of cellular processes in response to natural products like this compound is an area ripe for further investigation whiterose.ac.ukdokumen.pub.

Development of Advanced In Vitro and In Silico Models

Advanced in vitro and in silico models can accelerate the research and development of this compound. In vitro studies using various cell lines and co-culture systems can provide more complex and physiologically relevant models for evaluating this compound's biological activities and mechanisms compared to traditional 2D cell cultures uad.ac.id. For example, advanced in vitro models can be used to study its effects on specific cellular pathways, such as the NF-κB pathway, which this compound has been shown to modulate nih.gov. In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict this compound's interactions with biological targets, assess its potential pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET), and guide the design of novel derivatives with improved efficacy and safety profiles uad.ac.idnih.govresearchgate.netnih.gov. The use of computer-aided toxicity and pharmacokinetic prediction studies is already attracting attention as an alternative for predicting potential drug candidates researchgate.net. Integrating in vitro and in silico approaches can provide a powerful pipeline for the efficient screening and characterization of this compound and its analogs uad.ac.idnih.govresearchgate.net.

Exploration of Novel Biological Targets beyond Current Findings

While this compound has shown cytotoxic and antifungal activities and modulates NF-κB signaling, exploring novel biological targets is essential for uncovering its full therapeutic potential nih.govugm.ac.idscielo.brnih.gov. Given that chalcones can target a wide range of molecular pathways and are active against various organisms, including eukaryotes and prokaryotes, this compound may exert its effects through multiple mechanisms scielo.bracademicjournals.orgnih.gov. Future research could employ high-throughput screening assays, target deconvolution strategies, and phenotypic screening approaches to identify new protein or cellular targets modulated by this compound . Investigating its interactions with enzymes, receptors, ion channels, or other signaling molecules could reveal novel therapeutic applications beyond its currently known activities. For instance, exploring its potential effects on other inflammatory pathways, cell cycle regulation, or microbial virulence factors could open new avenues for drug development.

Methodological Advancements in this compound Research (e.g., enhanced analytical techniques)

Advancements in analytical techniques are crucial for the isolation, characterization, and quantification of this compound from natural sources and biological samples. Techniques like high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., PDA, MS) and nuclear magnetic resonance (NMR) spectroscopy have been used to identify and characterize this compound nih.govusp.brsciencegate.app. Future research can benefit from enhanced analytical methods, such as ultra-high-performance liquid chromatography (UHPLC), high-resolution mass spectrometry (HRMS), and hyphenated techniques (e.g., LC-NMR), for more efficient separation, sensitive detection, and detailed structural elucidation of this compound and its metabolites usp.brtjnpr.org. Advanced spectroscopic techniques like 2D NMR and hyphenated MS techniques can provide deeper insights into its structure and fragmentation patterns usp.br. Methodological advancements in sample preparation, extraction, and purification are also important for obtaining high-purity this compound for biological studies sciencegate.appresearchgate.net. Furthermore, developing standardized analytical protocols will be essential for ensuring reproducibility and comparability of research findings across different studies.

Biosynthetic Engineering for Enhanced Production

Biosynthetic engineering offers a promising approach to enhance the sustainable production of this compound. Understanding the biosynthetic pathway of this compound in its natural sources, such as Syzygium samarangense and Piper species, is a critical first step nih.govresearchgate.netdokumen.pub. Chalcones are synthesized via the phenylpropanoid pathway, involving enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and chalcone synthase (CHS) nih.govresearchgate.net. Identifying the specific enzymes and genes responsible for the methylation and other modifications leading to this compound could allow for the genetic engineering of host organisms, such as plants or microorganisms, to increase this compound yield whiterose.ac.ukdokumen.pub. Metabolic engineering strategies, including the overexpression of key biosynthetic enzymes, silencing of competing pathways, or introduction of genes from high-producing species, could lead to enhanced and more cost-effective production of this compound scielo.br. This approach could provide a sustainable alternative to extraction from wild-harvested plants, ensuring a consistent supply for further research and potential applications.

Q & A

Basic: What experimental strategies are recommended for isolating Stercurensin from natural sources?

To isolate this compound, begin with solvent extraction (e.g., ethanol or hexane) based on its polarity. Follow this with chromatographic techniques like HPLC or column chromatography for purification. Structural characterization should include NMR (¹H, ¹³C) and mass spectrometry for molecular confirmation. Ensure reproducibility by documenting solvent ratios, temperature, and retention times .

Basic: How can researchers validate the purity of synthesized this compound?

Use a combination of analytical methods:

- HPLC : Quantify purity via peak integration.

- Melting Point Analysis : Compare observed values with literature data.

- Spectroscopic Consistency : Cross-validate NMR/IR spectra against published datasets.

Include detailed protocols for each step to enable replication .

Advanced: How should contradictory bioactivity data for this compound be analyzed?

Contradictions often arise from variability in experimental models or dosages. Address this by:

- Systematic Review : Aggregate data from multiple studies to identify trends.

- Meta-Analysis : Apply statistical models (e.g., random-effects) to assess heterogeneity.

- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize bias .

Advanced: What computational methods are suitable for predicting this compound’s molecular interactions?

Leverage molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model binding affinities with target proteins. Validate predictions with in vitro assays (e.g., SPR or ITC). Ensure force field parameters align with this compound’s stereochemistry .

Basic: How to design a dose-response study for this compound’s pharmacological effects?

- Range-Finding : Start with broad concentrations (e.g., 1 nM–100 µM).

- Replicates : Use ≥3 biological replicates to account for variability.

- Controls : Include positive/negative controls (e.g., known agonists/solvent-only).

- Statistical Power : Calculate sample size using tools like G*Power to ensure significance .

Advanced: What frameworks guide hypothesis formulation for this compound’s mechanism of action?

Adopt the PICO framework:

- Population : Target organism/cell type.

- Intervention : this compound dosage/exposure time.

- Comparison : Control groups (e.g., untreated or competitor compounds).

- Outcome : Measured endpoints (e.g., gene expression, cytotoxicity).

Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Basic: How to optimize synthetic routes for this compound analogs?

Use retrosynthetic analysis to identify key intermediates. Prioritize routes with fewer steps and higher yields. Monitor reaction progress via TLC/GC-MS. Compare green chemistry metrics (e.g., E-factor) to minimize waste .

Advanced: How can researchers address reproducibility challenges in this compound studies?

- Open Data : Share raw spectra, chromatograms, and protocols in public repositories.

- Blinded Experiments : Reduce observer bias in bioactivity assays.

- Collaborative Validation : Partner with independent labs to confirm findings .

Basic: What literature review practices ensure comprehensive coverage of this compound research?

- Database Searches : Use SciFinder or PubMed with keywords (e.g., “this compound biosynthesis” AND “bioactivity”).

- Citation Chaining : Track references in seminal papers.

- Gray Literature : Include preprints and conference abstracts for emerging data .

Advanced: How to integrate omics data (e.g., transcriptomics) into this compound research?

- Pathway Analysis : Tools like STRING or KEGG can map gene/protein networks affected by this compound.

- Multi-Omics Integration : Combine transcriptomic and metabolomic data via platforms like Galaxy.

- Machine Learning : Train classifiers to predict off-target effects based on gene expression profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.